1-benzyl 2-(4,8-dimethyl-2-oxo-2H-chromen-7-yl) (2S)-pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE is a complex organic compound featuring a pyrrolidine ring fused with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl moiety through the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The pyrrolidine ring is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Coumarin Derivatives: These compounds have a similar chromenyl structure and are known for their pharmacological activities.
Uniqueness
1-BENZYL 2-(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL) PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a chromenyl moiety with a pyrrolidine ring, offering a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23NO6 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-(4,8-dimethyl-2-oxochromen-7-yl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H23NO6/c1-15-13-21(26)31-22-16(2)20(11-10-18(15)22)30-23(27)19-9-6-12-25(19)24(28)29-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14H2,1-2H3/t19-/m0/s1 |
InChI Key |
CAGPEXYYHYDKRX-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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